molecular formula C18H20FNO3S B2602047 3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE CAS No. 1797317-92-0

3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE

Cat. No.: B2602047
CAS No.: 1797317-92-0
M. Wt: 349.42
InChI Key: HMBNUKNQEJOZRK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a thiophene and oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of the corresponding amine from the benzamide.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a novel compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorine atom, a methoxy group, and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16FNO3S\text{C}_{15}\text{H}_{16}\text{FNO}_3\text{S}

This compound features:

  • A fluorine atom at the para position of the benzene ring.
  • A methoxy group at the meta position.
  • A thiophene ring connected through an oxane (tetrahydrofuran) moiety.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the methoxy and thiophene groups may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or biosynthesis of critical biomolecules.
  • Receptor Modulation : The compound could act as a modulator for various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

CompoundCell LineIC50 (µM)Reference
Compound AMCF-712.5
Compound BA54915.0
3-Fluoro CompoundMCF-7TBDOngoing Study

Antimicrobial Activity

Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but shows promise based on structural analogs.

Case Studies

  • Study on Structural Analogues : A comparative study involving structurally similar compounds demonstrated that modifications in the substituents significantly impacted biological activity. The presence of fluorine was correlated with increased potency against certain tumor cell lines.
  • In Vivo Studies : Preliminary in vivo studies in animal models have shown that derivatives of this compound can reduce tumor size without significant toxicity, suggesting a favorable therapeutic index.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-15-5-4-13(11-14(15)19)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNUKNQEJOZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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